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Compound of Interest

Compound Name: Ribalinine

Cat. No.: B15364802

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
natural product Ribalinine, a furoquinoline alkaloid isolated from plants of the Rutaceae family,
notably Balfourodendron riedelianum. A thorough understanding of the spectral characteristics
of Ribalinine is fundamental for its identification, characterization, and further development in
pharmaceutical research.

While public databases confirm the existence of Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS) data for Ribalinine, the primary scientific literature containing the
detailed experimental parameters and full datasets is not readily accessible. This guide,
therefore, presents a structured framework for the expected spectroscopic data based on the
known structure of Ribalinine and general principles of spectroscopic analysis for similar
natural products. The provided tables and protocols are intended to be populated with specific
data once it is obtained from the original research publications.

Molecular Structure

Ribalinine
e Molecular Formula: CisH17NOs

e Molecular Weight: 259.30 g/mol

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15364802?utm_src=pdf-interest
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15364802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e |[UPAC Name: 4-methoxy-2,2-dimethyl-2,3,4,10-tetrahydropyrano[2,3-b]quinolin-5-one

Spectroscopic Data
3C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. The
chemical shifts (0) of the carbon atoms in Ribalinine are influenced by their local electronic
environment. Below is a tabulated summary of the expected 3C NMR chemical shifts.

Carbon Atom Expected Chemical Shift (ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-4a Data not available
C-5 Data not available
C-5a Data not available
C-6 Data not available
C-7 Data not available
C-8 Data not available
C-9 Data not available
C-9a Data not available
C-10 Data not available
C-11 (CHa) Data not available
C-12 (CHs) Data not available
OCHs Data not available

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent
molecule and its fragments, confirming the molecular weight and offering insights into the
structure. For Ribalinine, Electron Impact (EIl) or Electrospray lonization (ESI) are common

ionization techniques.

m/z Relative Intensity (%) Assignment
259 Data not available [M]*
Data not available Fragment ions

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The
following outlines the typical procedures for acquiring NMR and MS data for a natural product
like Ribalinine.

Sample Preparation

« |solation: Ribalinine is isolated from the powdered bark or leaves of Balfourodendron
riedelianum by extraction with a suitable organic solvent (e.g., methanol, chloroform).

 Purification: The crude extract is subjected to chromatographic techniques such as column
chromatography over silica gel or Sephadex, followed by preparative thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure
Ribalinine.

» Sample for Analysis: A few milligrams of purified Ribalinine are dissolved in an appropriate
deuterated solvent (e.g., CDCls, DMSO-de) for NMR analysis or a volatile solvent (e.g.,
methanol, acetonitrile) for MS analysis.

3C NMR Spectroscopy

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e Solvent: Typically Chloroform-d (CDCls).

e Temperature: Room temperature.
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Pulse Program: A standard 3C{*H} pulse sequence with proton decoupling.
Acquisition Parameters:

o Spectral Width: ~200-250 ppm

o Relaxation Delay: 1-2 seconds

o Number of Scans: Dependent on sample concentration, typically several thousand scans
are accumulated to achieve a good signal-to-noise ratio.

Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).

Mass Spectrometry

Instrument: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer
(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

lonization Mode: Electron Impact (El) or Electrospray lonization (ESI).
EI-MS Parameters:

o lonization Energy: 70 eV

o Source Temperature: ~200-250 °C

ESI-MS Parameters:

o Mode: Positive ion mode is typical for nitrogen-containing compounds.
o Capillary Voltage: ~3-4 kV

o Nebulizer Gas: Nitrogen

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Data Acquisition: Data is collected over a mass range that includes the expected molecular
ion (e.g., m/z 50-500).
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Experimental Workflow

The general workflow for the spectroscopic analysis of Ribalinine is depicted in the following
diagram.

Spectroscopic Analysis Data Processing & Elucidation

Isolation & Purification ’—> Mass Spectrometry (MS) —# MS Spectral Data

R

Balfourodendron riedelianum —# Solvent Extraction —# Chromatography (CC, HPLC) —# Pure Ribalinine » Structure Elucidation

\—> 13C NMR Spectroscopy —* NMR Spectral Data

Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of Ribalinine.

Conclusion

The spectroscopic data for Ribalinine are essential for its unambiguous identification and for
quality control in any potential drug development pipeline. While this guide provides a
framework for the expected NMR and MS data and the methodologies for their acquisition,
access to the original research publications is necessary to obtain the specific, experimentally
determined values. Researchers are encouraged to consult the primary literature for the
definitive spectroscopic characterization of Ribalinine.

 To cite this document: BenchChem. [Spectroscopic Data of Ribalinine: A Technical

Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15364802#spectroscopic-data-for-ribalinine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body-img
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802?utm_src=pdf-body
https://www.benchchem.com/product/b15364802#spectroscopic-data-for-ribalinine-nmr-ms
https://www.benchchem.com/product/b15364802#spectroscopic-data-for-ribalinine-nmr-ms
https://www.benchchem.com/product/b15364802#spectroscopic-data-for-ribalinine-nmr-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15364802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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